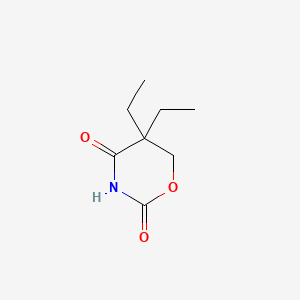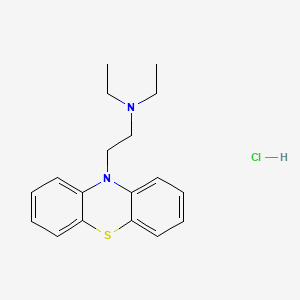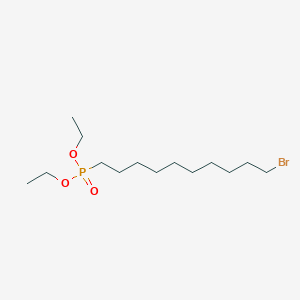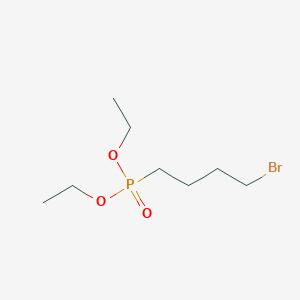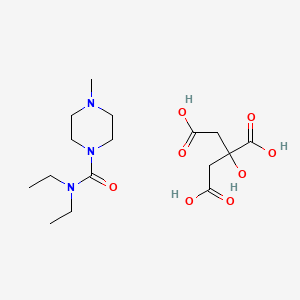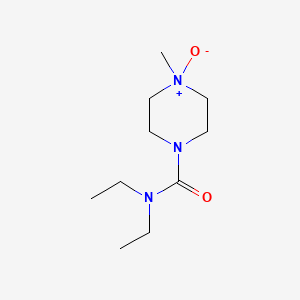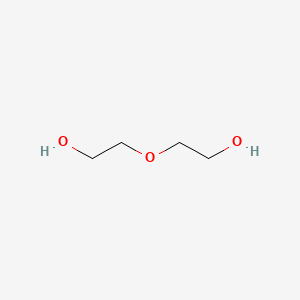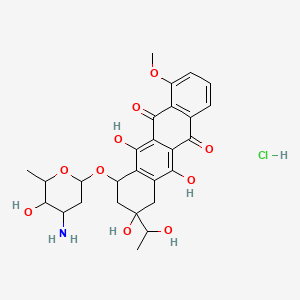
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride, also known as Dihydrodaunomycin hydrochloride, is a broad-spectrum antibiotic belonging to the tetracycline class. It is known for its potent antimicrobial activity against a wide range of bacterial species. This compound has been extensively studied for its potential therapeutic applications, particularly in combating bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride involves several steps, starting from the basic tetracycline structure. The process includes the introduction of various functional groups to enhance its antimicrobial properties. The key steps involve:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the tetracycline backbone.
Amination: Addition of amino groups to increase the compound’s ability to bind to bacterial ribosomes.
Methoxylation: Incorporation of methoxy groups to improve the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using genetically modified bacterial strains. These strains are engineered to produce the desired antibiotic through a series of biosynthetic pathways. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives with altered antimicrobial properties.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the antibiotic’s efficacy.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups to the molecule, affecting its activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified antimicrobial properties. These derivatives are often studied for their potential to overcome bacterial resistance .
Applications De Recherche Scientifique
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and modification of tetracycline antibiotics.
Biology: Employed in research on bacterial ribosome binding and inhibition mechanisms.
Medicine: Investigated for its potential to treat bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of new antimicrobial agents and formulations .
Mécanisme D'action
The mechanism of action of 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. This binding prevents the addition of amino acids to the growing peptide chain, effectively halting bacterial growth. The compound targets the 30S subunit of the ribosome, interfering with the translation process. This action is similar to other tetracycline antibiotics, but the specific modifications in this compound enhance its binding affinity and spectrum of activity .
Comparaison Avec Des Composés Similaires
Tetracycline: A broad-spectrum antibiotic with a similar mechanism of action but a different spectrum of activity.
Doxycycline: Another tetracycline antibiotic with improved pharmacokinetic properties.
Minocycline: Known for its enhanced ability to penetrate tissues and treat infections in hard-to-reach areas.
Uniqueness: 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride stands out due to its specific modifications that enhance its antimicrobial activity and stability. The addition of hydroxyl, amino, and methoxy groups provides it with a broader spectrum of activity and improved pharmacokinetic properties compared to other tetracycline antibiotics .
Propriétés
Numéro CAS |
28008-53-9 |
|---|---|
Formule moléculaire |
C27H32ClNO10 |
Poids moléculaire |
566.0 g/mol |
Nom IUPAC |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H31NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10-11,14,16-17,22,29-30,32,34-35H,7-9,28H2,1-3H3;1H/t10-,11-,14-,16-,17-,22+,27-;/m0./s1 |
Clé InChI |
LQLMJJJLWJUAMM-VSTLEVLBSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O.Cl |
SMILES isomérique |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](C)O)O)N)O.Cl |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O.Cl |
Apparence |
Solid powder |
| 73068-98-1 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
28008-55-1 (Parent) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Dihydrodaunomycin hydrochloride; Antibiotic RP 20798; RP 20798; RP-20798; RP20798; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



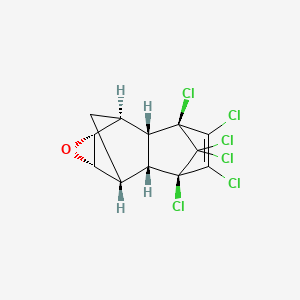
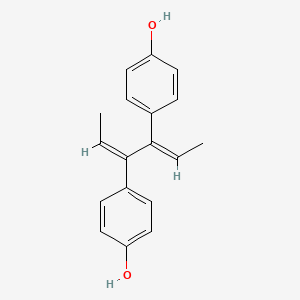

![(3'S,5'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione](/img/structure/B1670517.png)
